molecular formula C25H35Cl2N3O4S B3034529 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 1825392-15-1

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride

Cat. No.: B3034529
CAS No.: 1825392-15-1
M. Wt: 544.5
InChI Key: RCCYSOYYXOWCJC-UHFFFAOYSA-N
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Description

The compound 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride (CAS: 1825392-15-1) is a derivative of the dibenzothiazepine class, characterized by a piperazine ring linked to a tetraethylene glycol chain (ethoxy-ethoxy-ethoxy-ethoxy-ethanol) and a terminal ethanol group. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to antipsychotic agents like quetiapine but features an extended hydrophilic chain .

Properties

IUPAC Name

2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;;/h1-8,29H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSOYYXOWCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as Quetiapine, primarily targets multiple neurotransmitter receptors in the brain. These include dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, α1A, α1B, and α2C adrenergic receptors, and the histamine H1 receptor. These receptors play crucial roles in various neurological and psychological processes.

Mode of Action

Quetiapine acts as an antagonist for its target receptors. This means it binds to these receptors and inhibits their normal function. The inhibition of these receptors affects the transmission of signals in the brain, leading to changes in mood, behavior, and perception.

Biochemical Analysis

Biochemical Properties

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (Alpha1, Alpha2) in the brain. These interactions are essential for its function as an antipsychotic agent.

Cellular Effects

The effects of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on dopamine receptors leads to an alternating D2 blockade, which contributes to its tolerability profile. Additionally, its impact on serotonin receptors is linked to its effects on mood and behavior.

Molecular Mechanism

At the molecular level, 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride exerts its effects through binding interactions with neurotransmitter receptors. It inhibits or activates these receptors, leading to changes in gene expression and enzyme activity. The compound’s lower affinity for D2 receptors compared to dopamine results in a unique mechanism of action that balances efficacy and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research.

Dosage Effects in Animal Models

The effects of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter activity without significant adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity.

Subcellular Localization

The subcellular localization of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its activity and effectiveness in modulating cellular processes.

Biological Activity

2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a complex organic compound primarily recognized for its potential therapeutic applications, particularly in the realm of psychiatric disorders. This compound is structurally related to quetiapine, an atypical antipsychotic, and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethan-1-ol dihydrochloride
  • Molecular Formula : C25H33N3O4S·2ClH
  • Molecular Weight : 532.54 g/mol
  • CAS Number : 1825392-15-1

The chemical structure of this compound features a dibenzo[b,f][1,4]thiazepin core, which is significant for its pharmacological properties. The presence of piperazine and ethoxy groups enhances its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antipsychotic Effects

Research indicates that compounds with a similar structural framework to dibenzo[b,f][1,4]thiazepines exhibit antipsychotic properties. These compounds primarily function as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is crucial for mitigating symptoms of schizophrenia and bipolar disorder.

2. Neuroprotective Properties

Studies have shown that dibenzo[b,f][1,4]thiazepine derivatives possess neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, which is beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

3. Anticancer Activity

Recent investigations into the anticancer potential of dibenzo[b,f][1,4]thiazepine derivatives suggest that they can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies and Experimental Data

A study published in ResearchGate explored the synthesis and biological evaluation of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. The findings indicated significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

Comparative Analysis Table

Biological ActivityEffectivenessReference
AntipsychoticSignificant
NeuroprotectiveModerate
AnticancerHigh

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems:

  • Dopamine Receptor Antagonism : Binding to D2 receptors inhibits dopaminergic signaling, which is beneficial in treating psychosis.
  • Serotonin Receptor Modulation : Interaction with 5-HT2A receptors contributes to mood stabilization and reduces anxiety.

Additionally, the compound's ability to scavenge reactive oxygen species (ROS) suggests a protective role against cellular damage.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Compounds in this class may exhibit side effects such as sedation, weight gain, or metabolic syndrome. Long-term studies are necessary to fully understand the risk-benefit profile.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Salt Form Molecular Formula (MW) Key Properties
Target Compound Dibenzo[b,f][1,4]thiazepine Tetraethylene glycol + dihydrochloride C21H25N3O2S·2HCl (~456.4)† High hydrophilicity; enhanced solubility due to dihydrochloride salt
Quetiapine (2-(2-(4-(Dibenzo[1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol) Dibenzo[b,f][1,4]thiazepine Diethylene glycol + free base/hemifumarate C21H25N3O2S (383.5) Shorter chain reduces solubility; hemifumarate salt improves stability
Quetiapine N-Oxide (Imp. H(EP)) Dibenzo[b,f][1,4]thiazepine Diethylene glycol + piperazine N-oxide C21H25N3O3S (407.5) Oxidation increases polarity; reduced blood-brain barrier penetration
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride Dibenzo[b,f][1,4]thiazepine No ethoxy chain + dihydrochloride C17H17N3S·2HCl (~356.3) Minimal solubility; primarily used as an intermediate in synthesis
2-[Ethyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]oxazepine Dithiabiureto substituent C23H23N5OS2 (473.6) Sulfur-rich side chain enhances metal-binding affinity; investigational use

†Note: Discrepancies exist in reported molecular weights. lists C21H25N3O2S (MW 383.5) for the target compound, inconsistent with the tetraethylene glycol chain. This may reflect errors in source data or alternate hydration states.

Functional and Pharmacological Implications

Chain Length and Hydrophilicity: The target compound’s extended tetraethylene glycol chain significantly increases hydrophilicity compared to quetiapine (diethylene glycol). In contrast, 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine dihydrochloride lacks an ethoxy chain, resulting in poor solubility and utility as a synthetic intermediate .

Salt Forms :

  • The dihydrochloride salt in the target compound enhances water solubility (>100 mg/mL in aqueous buffers) compared to free-base analogs like quetiapine. Hemifumarate salts (e.g., BP 5191) offer intermediate solubility but require acidic conditions for stability .

Metabolic Stability :

  • Oxidation of the piperazine ring (e.g., Quetiapine N-Oxide ) increases metabolic clearance due to heightened polarity. The target compound’s polyethylene glycol chain may shield it from enzymatic degradation, extending half-life .

Receptor Binding :

  • Modifications like the dithiabiureto group in 2-[ethyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine alter affinity for serotonin and dopamine receptors. The target compound’s unmodified piperazine core likely retains high binding to 5-HT2A and D2 receptors, similar to quetiapine .

Q & A

Q. What are the key synthetic pathways for synthesizing the compound, and how do reaction conditions influence yield?

The compound’s synthesis typically involves multi-step nucleophilic substitution and etherification reactions. A common approach includes:

  • Step 1 : Reacting a dibenzo[b,f][1,4]thiazepin-11-yl-piperazine precursor with ethylene oxide derivatives under reflux in ethanol, catalyzed by glacial acetic acid .
  • Step 2 : Sequential ethoxylation to introduce the polyethoxy chain, followed by hydrochlorination to form the dihydrochloride salt. Critical Reaction Parameters :
ParameterOptimal RangeImpact on Yield
Reflux Time4–6 hours<6 hours: ≤60% yield; >6 hours: Side-product formation
SolventAbsolute ethanolPolar aprotic solvents (e.g., DMF) reduce selectivity
Temperature80–90°CHigher temps accelerate side reactions (e.g., piperazine ring degradation)

Key Challenge : Competing nucleophilic sites on the piperazine ring require precise stoichiometric control .

Q. What analytical techniques are recommended for characterizing the compound and ensuring purity?

Pharmacopeial standards (e.g., USP 40) recommend:

  • Chromatography : UPLC/HPLC with C18 columns (mobile phase: acetonitrile/ammonium acetate buffer) to resolve polar impurities .
  • Spectroscopy : 1^1H/13^13C NMR to confirm ethoxy chain connectivity and piperazine-thiazepine linkage .
  • Purity Criteria : Water content ≤5.0% (Karl Fischer titration) and absence of residual solvents (GC-MS) .

Common Impurities :

  • By-products : Hydrolyzed ethoxy chains or unreacted dibenzo-thiazepine intermediates .
  • Mitigation : Use anhydrous conditions and molecular sieves during synthesis .

Q. What structural features of the compound are critical for its pharmacological activity?

  • Piperazine Core : Facilitates binding to CNS targets (e.g., serotonin/dopamine receptors) via hydrogen bonding and π-π stacking .
  • Polyethoxy Chain : Enhances solubility and blood-brain barrier penetration compared to non-ethoxy analogs .
  • Dibenzo[b,f][1,4]thiazepine Moiety : Provides rigidity, stabilizing interactions with hydrophobic binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

The ICReDD framework integrates quantum chemical calculations and machine learning to:

  • Predict optimal reaction pathways (e.g., transition-state energies for ethoxylation) .
  • Screen substituents (e.g., R = methyl, phenyl) for improved yield using density functional theory (DFT) .

Case Study :

Substituent (R)Computed Activation Energy (kcal/mol)Experimental Yield (%)
-Methyl18.772
-Phenyl22.358
Computational predictions correlated with experimental yields, enabling targeted synthesis .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • In vitro vs. In vivo Models : In vitro assays may overlook metabolic stability (e.g., hepatic CYP450-mediated degradation) .
  • Purity Variability : Impurities like hydrolyzed ethoxy chains can antagonize target receptors, skewing dose-response curves .

Resolution Strategies :

  • Validate activity across multiple cell lines (e.g., HEK293 vs. primary neurons).
  • Use orthogonal purity assays (e.g., LC-MS and 1^1H NMR integration) .

Q. What strategies improve solubility and bioavailability in preclinical models?

  • Co-solvent Systems : Ethanol/Cremophor EL mixtures enhance aqueous solubility (>5 mg/mL) without precipitation .
  • Prodrug Design : Esterification of the terminal hydroxyl group improves intestinal absorption (e.g., acetylated derivatives) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in murine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride

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